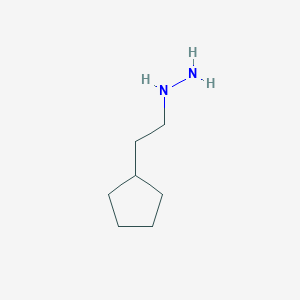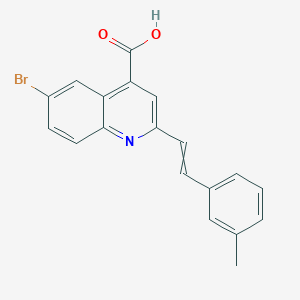
C19H14BrNO2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a brominated derivative of benzamide, featuring a bromine atom attached to a phenyl ring, which is further connected to a phenoxy group and an amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-phenoxybenzamide typically involves the reaction of 3-bromoaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-(3-Bromophenyl)-2-phenoxybenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromophenyl)-2-phenoxybenzamide: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Reagents like or in polar aprotic solvents.
Reduction: Reagents such as or .
Oxidation: Reagents like or .
Major Products Formed
Substitution: Formation of various substituted derivatives.
Reduction: Formation of .
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromophenyl)-2-phenoxybenzamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of N-(3-Bromophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The amide group facilitates hydrogen bonding, enhancing the compound’s affinity for its targets .
Vergleich Mit ähnlichen Verbindungen
N-(3-Bromophenyl)-2-phenoxybenzamide: can be compared with other similar compounds such as:
- N-(4-Bromophenyl)-2-phenoxybenzamide
- N-(3-Chlorophenyl)-2-phenoxybenzamide
- N-(3-Bromophenyl)-2-methoxybenzamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activityN-(3-Bromophenyl)-2-phenoxybenzamide is unique due to the specific positioning of the bromine atom and the phenoxy group, which confer distinct properties and applications .
Eigenschaften
Molekularformel |
C19H14BrNO2 |
|---|---|
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
6-bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO2/c1-12-3-2-4-13(9-12)5-7-15-11-17(19(22)23)16-10-14(20)6-8-18(16)21-15/h2-11H,1H3,(H,22,23) |
InChI-Schlüssel |
VHNWYAOIBBMQHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



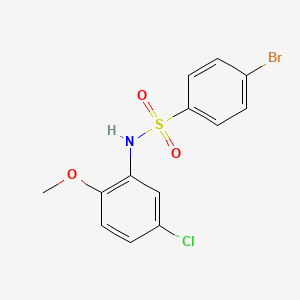


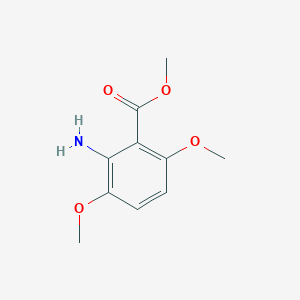
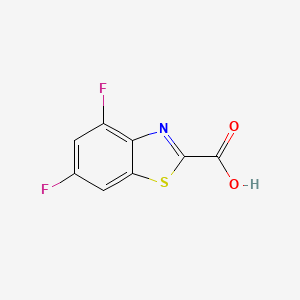
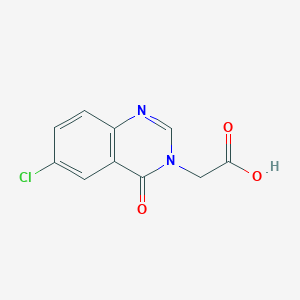
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)


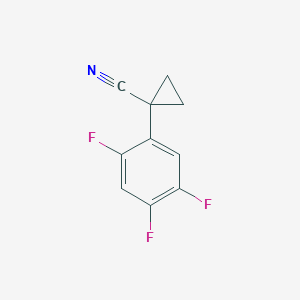
![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)

